(E)-4-(3-(4-chlorophenyl)acrylamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(3-(4-chlorophenyl)acrylamido)benzamide is an organic compound that features a benzamide core with an acrylamide substituent and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-(4-chlorophenyl)acrylamido)benzamide typically involves the following steps:
Preparation of 4-chlorophenylacrylic acid: This can be achieved through the Heck reaction, where 4-chloroiodobenzene reacts with acrylic acid in the presence of a palladium catalyst.
Formation of 4-(3-(4-chlorophenyl)acrylamido)benzoic acid: The 4-chlorophenylacrylic acid is then reacted with 4-aminobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Conversion to this compound: The final step involves the esterification of the carboxylic acid group to form the benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(3-(4-chlorophenyl)acrylamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or acrylamides.
Scientific Research Applications
(E)-4-(3-(4-chlorophenyl)acrylamido)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of novel polymers and materials with unique properties.
Biological Research: It is used as a probe to study protein-ligand interactions and enzyme kinetics.
Mechanism of Action
The mechanism of action of (E)-4-(3-(4-chlorophenyl)acrylamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3-(4-bromophenyl)acrylamido)benzamide: Similar structure but with a bromine atom instead of chlorine.
(E)-4-(3-(4-methylphenyl)acrylamido)benzamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
(E)-4-(3-(4-chlorophenyl)acrylamido)benzamide is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in halogen bonding, affecting the compound’s interaction with molecular targets and its overall stability.
Properties
IUPAC Name |
4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-13-6-1-11(2-7-13)3-10-15(20)19-14-8-4-12(5-9-14)16(18)21/h1-10H,(H2,18,21)(H,19,20)/b10-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSXFHGQXLWIDV-XCVCLJGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.